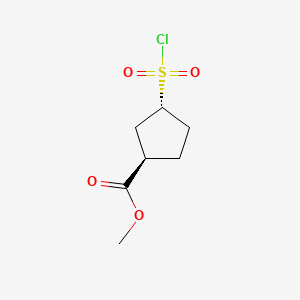
rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate,trans is a useful research compound. Its molecular formula is C7H11ClO4S and its molecular weight is 226.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate, trans (CAS Number: 2382568-71-8) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H11ClO4S
- Molecular Weight : 226.68 g/mol
- Structure : The compound features a chlorosulfonyl group attached to a cyclopentane ring and a carboxylate moiety, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentane derivatives with chlorosulfonyl chloride in the presence of a base. The process is sensitive to reaction conditions, requiring low temperatures and inert atmospheres to minimize side reactions .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It has been investigated for its potential as an inhibitor in several biochemical pathways:
- Inhibition of Type III Secretion System (T3SS) : Studies have shown that compounds similar to rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate can inhibit T3SS in pathogenic bacteria, which is crucial for their virulence . This inhibition can lead to reduced pathogenicity and offers a potential therapeutic avenue against bacterial infections.
- Cytotoxicity : Preliminary evaluations indicate that the compound exhibits cytotoxic effects against certain cancer cell lines. The cytotoxicity is measured using GI50 values, which indicate the concentration required to inhibit cell growth by 50%. While specific GI50 values for this compound are not extensively documented, related compounds have shown significant activity against various cancer cell lines .
Case Studies
Several studies have explored the biological implications of compounds structurally similar to rac-methyl(1R,3R)-3-(chlorosulfonyl)cyclopentane-1-carboxylate:
- Inhibition Studies : Research highlighted the effectiveness of structurally related compounds in inhibiting T3SS in E. coli, demonstrating a concentration-dependent response that suggests potential for therapeutic application .
- Cytotoxicity Evaluation : A study focused on related sulfonamide derivatives revealed varying degrees of cytotoxicity across different cancer cell lines. Compounds with similar functional groups displayed GI50 values below 20 µM in MDA-MB-468 cells, indicating promising anti-cancer properties .
Data Table: Biological Activity Overview
Propiedades
Fórmula molecular |
C7H11ClO4S |
|---|---|
Peso molecular |
226.68 g/mol |
Nombre IUPAC |
methyl (1R,3R)-3-chlorosulfonylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C7H11ClO4S/c1-12-7(9)5-2-3-6(4-5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
RSYCXMCADYKZPW-PHDIDXHHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@H](C1)S(=O)(=O)Cl |
SMILES canónico |
COC(=O)C1CCC(C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















